molecular formula C20H17N5O2 B5510656 N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5510656
M. Wt: 359.4 g/mol
InChI Key: YVEPEAGFVHAKCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves multiple steps, including cyclization reactions, Suzuki reactions, hydrolysis, and amidation reactions. These procedures have been optimized to yield compounds with specific functional groups that enhance their biological activity. For example, a series of 2,6-disubstituted N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide series containing various amine moieties were designed and synthesized as new anti-TB agents, demonstrating the synthetic versatility of this scaffold (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is critical to their biological activity. X-ray diffraction and density functional theory (DFT) studies have provided insights into the molecular conformations and electronic structures of these compounds. For instance, the crystal structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was determined, revealing its conformation and potential interaction sites (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including oxidative coupling, which is crucial for introducing functional groups that enhance their biological activities. A novel activation mode of ethyl tertiary amines, utilizing Cu-catalyzed aerobic oxidative conditions, has been developed to synthesize 3-formyl imidazo[1,2-a]pyridines, demonstrating the chemical versatility of this scaffold (Rao et al., 2017).

Mechanism of Action

While the specific mechanism of action of “N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide” is not mentioned in the search results, imidazo[1,2-a]pyridines in general have been found to exhibit significant activity against MDR-TB and XDR-TB .

Safety and Hazards

Most of the compounds in the imidazo[1,2-a]pyridine class, including “N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide”, showed non-toxicity against the tested cell lines .

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-19-9-7-17(15-4-2-1-3-5-15)23-25(19)13-11-22-20(27)16-6-8-18-21-10-12-24(18)14-16/h1-10,12,14H,11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEPEAGFVHAKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

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